4-Acetamido-2',3-dimethylazobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2’,3-dimethylazobenzene typically involves the diazotization of 2,3-dimethylaniline followed by coupling with acetanilide. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond .
Industrial Production Methods: Industrial production methods for 4-Acetamido-2’,3-dimethylazobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2’,3-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Acetamido-2’,3-dimethylazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-Acetamido-2’,3-dimethylazobenzene involves its interaction with molecular targets such as enzymes and proteins. The azo bond in the compound can undergo reduction, leading to the formation of amine derivatives that interact with biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 4-Acetamidoazobenzene
- 2,3-Dimethylazobenzene
- 4-Amino-2’,3-dimethylazobenzene
Comparison: 4-Acetamido-2’,3-dimethylazobenzene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMVVEHDEIYWTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340231 |
Source
|
Record name | 4-Acetamido-2',3-dimethylazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-23-8 |
Source
|
Record name | 4-Acetamido-2',3-dimethylazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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